

Econazole Nitrate spectrum of antifungal activity

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Compound Focus: Econazole Nitrate

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Spectrum of Antifungal Activity

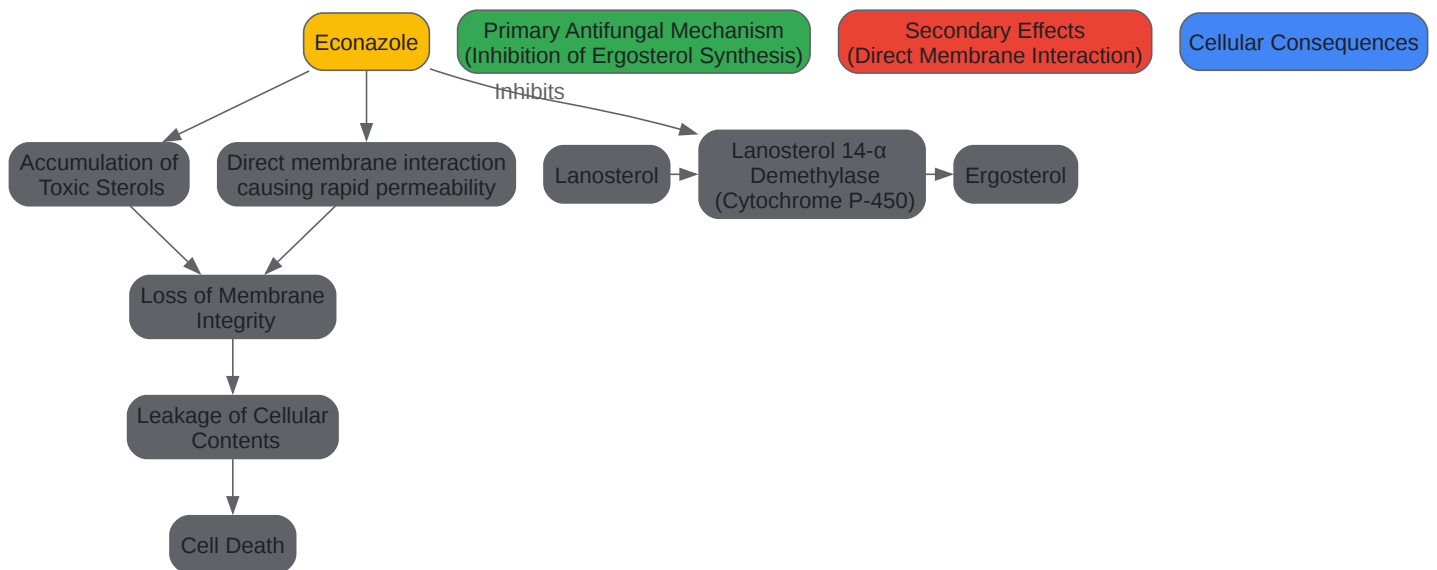
The table below summarizes the pathogenic fungi against which **econazole nitrate** has demonstrated activity, based on clinical indications and *in vitro* studies. [1] [2]

Pathogen Category	Specific Fungi	Associated Infections / Notes
Dermatophytes	<i>Trichophyton rubrum</i> , <i>T. mentagrophytes</i> , <i>T. tonsurans</i>	Tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm) [2] [3]
	<i>Microsporum canis</i> , <i>M. audouini</i> , <i>M. gypseum</i>	Tinea capitis (scalp ringworm) [2]
	<i>Epidermophyton floccosum</i>	Tinea pedis, tinea cruris [2] [3]
Yeasts	<i>Candida albicans</i>	Cutaneous candidiasis, vaginal candidiasis [1] [4] [2]
Molds	<i>Aspergillus fumigatus</i>	Infections in immunocompromised individuals; inhibition shown in formulated gel studies [1]

Pathogen Category	Specific Fungi	Associated Infections / Notes
Other	<i>Malassezia furfur</i> (P. orbiculare)	Tinea versicolor [2] [5]

Mechanism of Action

Econazole nitrate exerts its antifungal effect through a multi-faceted mechanism targeting the fungal cell membrane and beyond. [2] [6]



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Econazole's dual mechanism of antifungal action.

Experimental Protocols for Antifungal Assessment

For researchers developing topical formulations, here are key methodologies to characterize **econazole nitrate** gels. [1]

1. Preparation of Econazole Topical Gel

- **Procedure:** Dissolve **econazole nitrate** in a viscous mixture of propylene glycol (plasticizer), Capmul MCM C8 (solubilizer/emollient), and methyl/propyl paraben (preservatives). Slowly incorporate this mixture into a pre-hydrated and neutralized Carbopol gel base (e.g., 0.75% to 2.0% concentration) under gentle stirring to form a homogeneous gel. [1]

2. Characterization of Formulated Gel

- **Physical Characterization:** Visually assess for color, transparency, and homogeneity. The ideal gel is transparent and pale yellow with no aggregates. [1]
- **pH Measurement:** Use a pH meter. Formulations should have a pH of around 6.0 to be suitable for topical application and minimize skin irritation. [1]
- **Viscosity & Spreadability:** Measure viscosity with a viscometer. Spreadability can be determined by measuring the diameter to which a fixed gel quantity spreads between two glass slides under a defined weight. Higher Carbopol concentrations increase viscosity but decrease spreadability. [1]

3. In Vitro Antifungal Activity (Cup Plate Diffusion Method)

- **Procedure:**
 - Inoculate a suitable agar medium (e.g., Sabouraud Dextrose Agar) uniformly with a standardized spore suspension (e.g., 1×10^6 spores/mL) of the test organism (*Candida albicans*, *Aspergillus fumigatus*).
 - Create wells (cups) in the solidified agar.
 - Place a known quantity of the econazole gel formulation into the well.
 - Incubate the plates at an appropriate temperature (e.g., 28-32°C for fungi) for 24-48 hours.
 - Measure the diameter of the zone of inhibition (in mm) around the well. The prepared econazole gels show clear zones of inhibition, while blank gel bases do not. [1]

4. In Vitro Drug Release Study

- **Procedure:** Use a Franz diffusion cell apparatus with a synthetic membrane.
 - Place a measured quantity of gel in the donor compartment.
 - The receptor compartment contains a suitable buffer (e.g., phosphate buffer saline, pH 7.4) maintained at 32°C with continuous stirring.

- Withdraw samples from the receptor compartment at predetermined time intervals and analyze the drug concentration using HPLC or UV-Visible spectrophotometry.
- The release profile often follows the Korsmeyer-Peppas model, with release exponents (n) between 0.5 and 1.0, indicating a mechanism controlled by both diffusion and polymer matrix swelling. [1]

Beyond Antifungal Use: Emerging Research

High-throughput screening and *in silico* docking studies have identified **econazole nitrate** as a putative **PI3K α inhibitor**. [7]

- **Mechanism in Cancer:** Econazole binds to the ATP-binding pocket of PI3K α , a key kinase in the oncogenic PI3K/AKT signaling pathway. This binding inhibits AKT phosphorylation and downstream signaling, leading to reduced expression of the anti-apoptotic protein Bcl-2, cleavage of caspase-3 and PARP, and ultimately, apoptosis (programmed cell death) in non-small cell lung cancer (NSCLC) cell lines. [7]
- **Experimental Evidence:** Studies in A549 and H661 NSCLC cell lines showed dose-dependent inhibition of cell viability and induction of apoptosis. Furthermore, econazole combined with cisplatin exhibited additive or synergistic effects *in vitro* and significantly suppressed tumor growth in a mouse xenograft model. [7]

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